molecular formula C14H10BrClN2O B11983616 2-bromo-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide

2-bromo-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide

Cat. No.: B11983616
M. Wt: 337.60 g/mol
InChI Key: JJMOWDITNLULJV-RQZCQDPDSA-N
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Description

2-bromo-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C14H10BrClN2O. This compound belongs to the class of hydrazones, which are characterized by the presence of the –NHN=CH-group. Hydrazones are known for their diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-bromobenzohydrazide and 4-chlorobenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with substituted functional groups replacing bromine or chlorine.

Scientific Research Applications

2-bromo-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its hydrazone moiety, which is known to exhibit various pharmacological activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-bromo-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N’-[(E)-(2-chlorophenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(3-chloro-2-hydroxyphenyl)methylidene]benzohydrazide
  • 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide

Uniqueness

2-bromo-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these atoms in the molecule allows for unique interactions with other compounds and biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H10BrClN2O

Molecular Weight

337.60 g/mol

IUPAC Name

2-bromo-N-[(E)-(4-chlorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10BrClN2O/c15-13-4-2-1-3-12(13)14(19)18-17-9-10-5-7-11(16)8-6-10/h1-9H,(H,18,19)/b17-9+

InChI Key

JJMOWDITNLULJV-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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